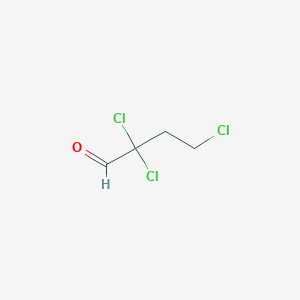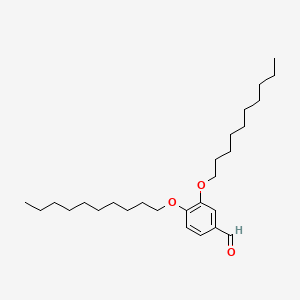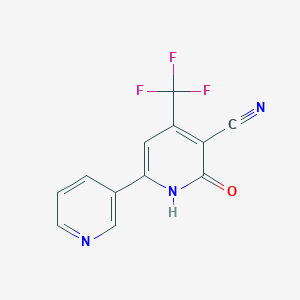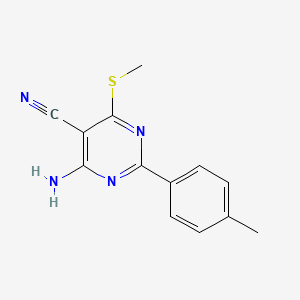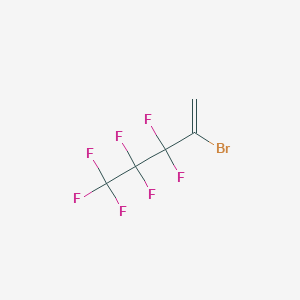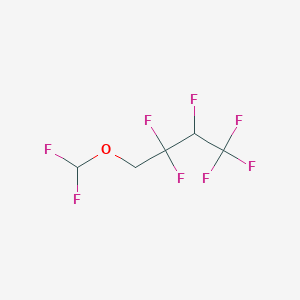
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane
Übersicht
Beschreibung
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane typically involves the introduction of difluoromethoxy and hexafluorobutane groups into a suitable precursor molecule. One common method is the metal-mediated stepwise difluoromethylation reaction. Under weakly acidic conditions, employing potassium hydrogen fluoride (KHF₂) as an activator, difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor molecule . Conversely, when potassium hydroxide (KOH) is used, difluoromethylation occurs at the phenol oxygen .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound for pharmaceutical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluoromethoxy-containing carboxylic acids, while reduction reactions may produce difluoromethoxy-containing alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the proliferation of epithelial cells by interfering with the TGF-β1/Smad signaling pathway . This inhibition can lead to reduced expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl Compounds: These compounds contain a trifluoromethyl group (CF₃) and are widely used in pharmaceuticals and agrochemicals.
Difluoromethoxylated Ketones: These compounds contain a difluoromethoxy group (OCF₂H) and are used as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane is unique due to its combination of difluoromethoxy and hexafluorobutane groups, which confer distinct physicochemical properties. These properties include high thermal stability, chemical resistance, and low surface energy, making the compound valuable in various applications.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(5(11,12)13)4(9,10)1-14-3(7)8/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZKBNTNAKELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379312 | |
| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69948-46-5 | |
| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


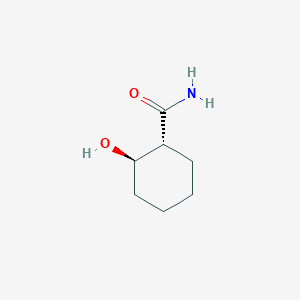
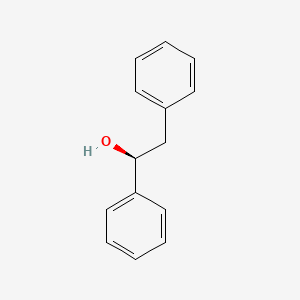
![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)
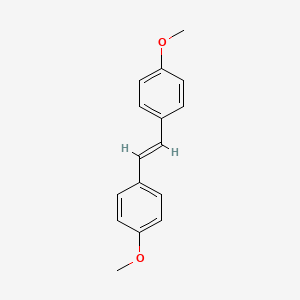
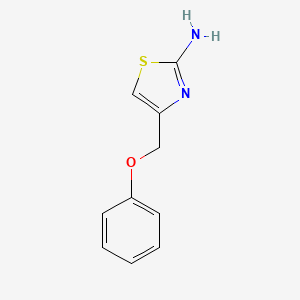
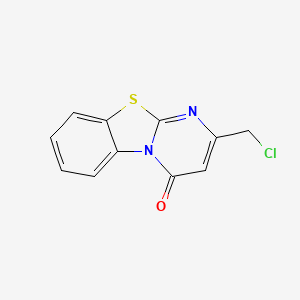
![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
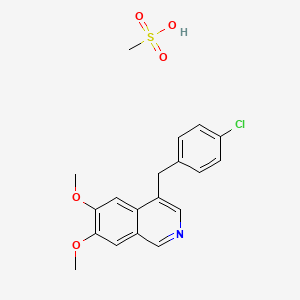
![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)
